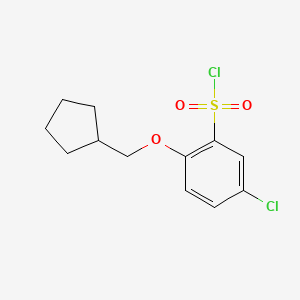
1,2,3,4-Tetrahidroisoquinolin-7-ilamina dihidrocloruro
Descripción general
Descripción
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities .
Aplicaciones Científicas De Investigación
Química Medicinal
En química medicinal, este compuesto sirve como un valioso andamiaje para la síntesis de análogos con posibles actividades biológicas. Es particularmente relevante en el diseño de moléculas que se dirigen a trastornos neurodegenerativos y patógenos infecciosos .
Estudios de Actividad Biológica
1,2,3,4-Tetrahidroisoquinolin-7-ilamina dihidrocloruro: ha sido objeto de varios estudios para comprender sus actividades biológicas. Estos estudios ayudan a identificar su papel en diferentes procesos biológicos y su potencial como agente terapéutico .
Análisis de Relación Estructura-Actividad (SAR)
Los investigadores utilizan este compuesto para realizar análisis SAR, lo que ayuda a comprender la relación entre la estructura química de una molécula y su actividad biológica. Esto es crucial para optimizar la eficacia y seguridad de los nuevos medicamentos .
Química Sintética
El compuesto también se utiliza en química sintética como un bloque de construcción para construir moléculas complejas. Su versatilidad en las reacciones lo convierte en un activo valioso para los químicos que desarrollan nuevas rutas sintéticas .
Análisis Bioquímico
Biochemical Properties
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with isoquinoline alkaloids, which are a large group of natural products known for their diverse biological activities . These interactions can influence the activity of enzymes and proteins, leading to changes in biochemical pathways.
Cellular Effects
The effects of 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride on cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to exert effects on neurodegenerative disorders by interacting with specific cellular pathways . These interactions can lead to changes in gene expression and alterations in cellular metabolism, impacting overall cell function.
Molecular Mechanism
At the molecular level, 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but its effects can diminish over time due to degradation . Long-term effects on cellular function have also been observed, indicating that prolonged exposure can lead to significant changes in cell behavior.
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride within cells and tissues are critical for its activity. The compound can interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions are essential for understanding how the compound exerts its effects in different cellular compartments.
Subcellular Localization
The subcellular localization of 1,2,3,4-Tetrahydro-isoquinolin-7-ylamine dihydrochloride is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s role in various cellular processes.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetra
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-7-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-2,5,11H,3-4,6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFVRHQVKXKFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655182 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200137-80-0 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-7-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

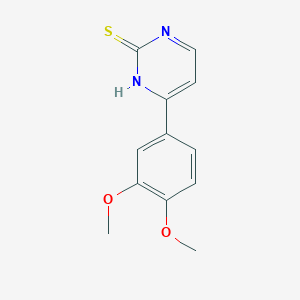
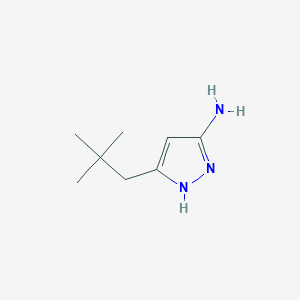

![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
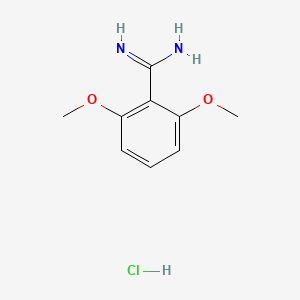

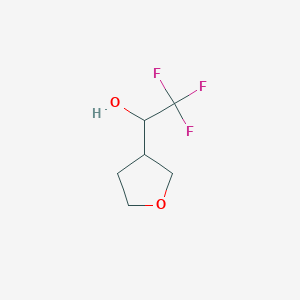
![3-[(2,4-Difluorophenyl)sulfanyl]piperidine](/img/structure/B1453891.png)
amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)
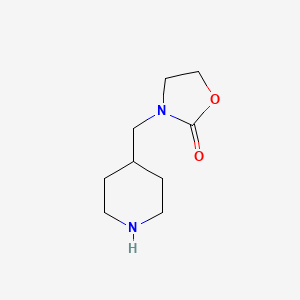
![1-[(Piperidin-4-yl)methyl]imidazolidin-2-one](/img/structure/B1453896.png)
